molecular formula C9H12ClNO2 B1463901 Ethyl 2-methylisonicotinate hydrochloride CAS No. 65550-32-5

Ethyl 2-methylisonicotinate hydrochloride

Cat. No.: B1463901
CAS No.: 65550-32-5
M. Wt: 201.65 g/mol
InChI Key: DPRMHHCAVHGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylisonicotinate hydrochloride (CAS: 65550-32-5) is a pyridine-derived organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl ester moiety at the 4-position, forming a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of drugs such as olanzapine .

Key physicochemical properties include its sensitivity to moisture and oxidation, necessitating storage under inert conditions like argon .

Properties

IUPAC Name

ethyl 2-methylpyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-4-5-10-7(2)6-8;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMHHCAVHGENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692819
Record name Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-32-5
Record name Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylpyridine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylisonicotinate hydrochloride typically involves the esterification of 2-methylisonicotinic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylisonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-methylisonicotinic acid.

    Reduction: 2-methylisonicotinyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylisonicotinate hydrochloride is investigated for its potential use as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, including:

  • Antitumor Agents : It is involved in the synthesis of compounds that act as inhibitors of specific cancer-related pathways.
  • Enzyme Inhibitors : The compound is studied for its ability to inhibit certain enzymes, which can be crucial in drug development.

Case Study Example :
A study demonstrated that derivatives of ethyl 2-methylisonicotinate exhibited significant activity against specific cancer cell lines, indicating its potential as a scaffold for developing novel anticancer drugs .

Organic Synthesis

This compound acts as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo substitutions at the ester or amine sites, leading to the formation of diverse derivatives.
  • Formation of Complex Molecules : It is used in the synthesis of complex organic molecules that require specific functional groups.

Data Table: Reaction Types and Conditions

Reaction TypeConditionsMajor Products
HydrolysisAcidic or basic conditionsIsonicotinic acid derivatives
DeprotectionStrong acids (e.g., TFA)Free amine derivatives
Nucleophilic SubstitutionPresence of nucleophilesSubstituted isonicotinates

Biological Applications

The compound has been utilized in biological studies to explore its interactions with proteins and enzymes. It can serve as a ligand in protein-ligand interaction studies, aiding in understanding enzyme mechanisms.

Case Study Example :
Research has shown that this compound can bind to specific enzyme active sites, potentially modifying enzyme activity and providing insights into enzyme kinetics .

Fine Chemical Production

In the chemical industry, this compound is employed as a building block for producing fine chemicals. Its versatility makes it suitable for synthesizing various industrial products.

Agrochemical Intermediates

The compound has applications in the agrochemical sector as an intermediate for synthesizing crop protection agents. Its derivatives may enhance efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of ethyl 2-methylisonicotinate hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. The compound’s effects are likely mediated through its ability to interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride

  • CAS : 1189983-26-3
  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.67 g/mol
  • Structural Difference: Replaces the 2-methyl group with an aminomethyl (-CH₂NH₂) substituent.
  • Applications : Primarily used in life science research due to its functional amine group, enabling conjugation or further derivatization. American Elements offers this compound in ultra-high purity grades (up to 99.999%) for specialized applications .
  • Higher molecular weight (216.67 vs. 201.65 g/mol) reflects the added nitrogen atom .

H-Series Protein Kinase Inhibitors (e.g., H-7 Hydrochloride)

  • Example: H-7 Hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl)
  • Molecular Formula : C₁₄H₁₉Cl₂N₃O₂S
  • Molecular Weight : 364.29 g/mol
  • Structural Difference: Features an isoquinoline sulfonamide core instead of a pyridine carboxylate.
  • Applications : Acts as a broad-spectrum protein kinase inhibitor, contrasting with Ethyl 2-methylisonicotinate hydrochloride’s role as a synthetic intermediate .
  • Key Comparison: The sulfonamide and isoquinoline groups confer distinct electronic properties, enhancing binding affinity to kinase active sites. Higher molecular weight (364.29 g/mol) and chlorine content (2 Cl atoms) reflect increased complexity .

Glycine Ethyl Ester Hydrochloride

  • CAS: Not specified in evidence.
  • Structural Difference : A simple ethyl ester of glycine, lacking aromaticity or heterocyclic rings.
  • Applications: Used in peptide synthesis as a coupling reagent, as seen in the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester .
  • Key Comparison: The absence of a pyridine ring reduces steric hindrance, making it more reactive in nucleophilic acyl substitution reactions.

Tabular Comparison of Key Parameters

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound 65550-32-5 C₉H₁₂ClNO₂ 201.65 Methyl, ethyl ester, pyridine Pharmaceutical intermediate
Ethyl 2-(aminomethyl)isonicotinate HCl 1189983-26-3 C₉H₁₃ClN₂O₂ 216.67 Aminomethyl, ethyl ester Life science research
H-7 Hydrochloride - C₁₄H₁₉Cl₂N₃O₂S 364.29 Isoquinoline sulfonamide Protein kinase inhibition
Glycine ethyl ester hydrochloride - C₄H₁₀ClNO₂ 139.58 Ethyl ester, glycine backbone Peptide synthesis

Research Findings and Implications

Substituent Effects: The methyl group in this compound enhances lipophilicity, favoring membrane permeability in drug delivery . In contrast, the aminomethyl group in its analog introduces polarity, making it suitable for aqueous-phase reactions or targeted drug conjugates .

Biological Activity :

  • H-Series inhibitors demonstrate that sulfonamide groups are critical for kinase inhibition, a mechanism absent in pyridine carboxylates like this compound .

Safety and Handling: Both this compound and its aminomethyl derivative require inert storage conditions (argon) to prevent degradation .

Biological Activity

Ethyl 2-methylisonicotinate hydrochloride is a compound derived from isonicotinic acid, which has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O2HClC_9H_{10}N_2O_2\cdot HCl and features an ethyl ester group attached to a pyridine ring. The presence of the methyl group at the 2-position of the pyridine ring is significant for its biological activity.

Biological Activity Overview

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

2. Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells, by activating caspase pathways and downregulating anti-apoptotic proteins.

3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which may be beneficial in conditions like arthritis. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic cells.
  • Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, altering membrane fluidity and function, thereby affecting cell viability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in TNF-α and IL-6 levels

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This suggests a promising potential for developing new antimicrobial agents based on this compound.
  • Anticancer Mechanism Exploration : In a controlled laboratory setting, treatment with this compound resulted in a significant decrease in cell viability (up to 70%) in MCF-7 breast cancer cells after 48 hours, indicating its potential as an anticancer therapeutic agent.
  • Inflammation Model Study : In an animal model of induced arthritis, administration of this compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups, highlighting its anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylisonicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylisonicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.